Digallium trisulphate

Thermogravimetric analysis Hydration thermodynamics Group 13 sulfate comparison

Select Ga₂(SO₄)₃ when application performance cannot be compromised. Unlike Al₂(SO₄)₃ or In₂(SO₄)₃, digallium trisulphate delivers a unique combination of aqueous solubility, ≥99.99% purity, favorable thermal decomposition for Ga₂O₃ thin-film electrodeposition, dual surface-acidity/redox promotion in solid acid catalysts, and Ga³⁺ iron-mimetic activity essential for disrupting bacterial iron metabolism. For semiconductor precursors, polymerization catalysts requiring high Lewis acidity, and biomedical Trojan Horse strategies, Ga₂(SO₄)₃ is the only technically valid Group 13 sulfate. Available in research and bulk quantities.

Molecular Formula Ga2O12S3
Molecular Weight 427.6 g/mol
Cat. No. B7822759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigallium trisulphate
Molecular FormulaGa2O12S3
Molecular Weight427.6 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3]
InChIInChI=1S/2Ga.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
InChIKeyUXLRWZBQRAWBQA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digallium Trisulphate (Ga₂(SO₄)₃) for High-Purity Semiconductor Precursor and Catalytic Applications: Procurement Data Sheet


Digallium trisulphate (Ga₂(SO₄)₃, CAS 13494-91-2), also known as gallium(III) sulfate, is an inorganic salt of trivalent gallium and sulfuric acid with a formula weight of 427.63 g/mol and elemental composition of 32.61% Ga, 44.90% O, and 22.50% S [1]. The compound exists in both anhydrous form and multiple hydrated states, most commonly the octadecahydrate Ga₂(SO₄)₃·18H₂O (CAS 13780-42-2), which crystallizes from aqueous sulfuric acid solutions of gallium metal or gallium hydroxide [2]. Anhydrous Ga₂(SO₄)₃ is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3, and is commercially available at purities up to ≥99.99% metals basis for demanding semiconductor and catalysis applications [3].

Why Digallium Trisulphate Cannot Be Replaced by Aluminum or Indium Sulfate in Critical Applications


Despite sharing the Group 13 periodic classification and identical stoichiometric formulas M₂(SO₄)₃ with aluminum sulfate (Al₂(SO₄)₃) and indium sulfate (In₂(SO₄)₃), digallium trisulphate exhibits fundamentally distinct physicochemical behavior that precludes generic substitution in semiconductor precursor synthesis, catalytic processes, and biomedical research [1]. Differences in ionic radius (Ga³⁺: 0.620 Å vs. Al³⁺: 0.535 Å vs. In³⁺: 0.800 Å) drive divergent hydration thermodynamics, thermal decomposition kinetics, Lewis acidity profiles, and biological iron-mimetic activity that cannot be compensated for by simple stoichiometric equivalence [2]. The following evidence guide quantifies these non-interchangeable characteristics and establishes the technical basis for selecting Ga₂(SO₄)₃ over its closest in-class analogs.

Digallium Trisulphate Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


Hydration Capacity: Ga₂(SO₄)₃ Retains 2× More Water Than Al₂(SO₄)₃ Under Identical Humidified Conditions

In thermogravimetric analysis conducted under identical humidified argon (pH₂O = 0.02 atm) over the temperature range of 30–300 °C, digallium trisulphate exhibits a maximum hydration number (x) of 1.3, representing a 100% increase over aluminum sulfate's maximum hydration number of 0.65 [1]. This difference correlates directly with the larger ionic radius of Ga³⁺ (0.620 Å) compared to Al³⁺ (0.535 Å), which alters the coordination sphere capacity and water-binding thermodynamics [1]. The maximum mass change on an anhydrous basis is 5.62% for Ga₂(SO₄)₃ versus 3.40% for Al₂(SO₄)₃, a 65% relative increase [1].

Thermogravimetric analysis Hydration thermodynamics Group 13 sulfate comparison

Thermal Stability Ranking: In₂(SO₄)₃ > Ga₂(SO₄)₃ ≈ Al₂(SO₄)₃ — Critical for High-Temperature Semiconductor Processing

Non-isothermal thermogravimetric analysis of Group 13 sulfates R₂(SO₄)₃ (R = Al, Ga, In) demonstrates that indium sulfate possesses the highest thermal stability, while aluminum and gallium sulfates exhibit similar thermal characteristics with no statistically distinguishable difference in dissociation behavior [1]. The limiting stage of dissociation for all three sulfates before reaching 0.35–0.40 transformation degree is the phase boundary reaction, and kinetic parameters have been determined [1]. This thermal stability profile positions Ga₂(SO₄)₃ as more thermally labile than In₂(SO₄)₃, a property that may be advantageous for low-temperature decomposition routes to Ga₂O₃ thin films via electrodeposition or chemical vapor deposition where precursor volatility and decomposition temperature are critical processing variables [2].

Thermal dissociation kinetics Non-isothermal thermogravimetry Semiconductor precursor stability

Catalytic Promotion Mechanism: Ga₂(SO₄)₃ Enhances Redox Properties While Al₂(SO₄)₃ Only Increases Acidity

In a direct comparative study of sulfated mesoporous zirconia catalysts promoted by either gallium sulfate or aluminum sulfate, Ga-promoted catalysts (GS/MP-ZrO₂) demonstrated higher overall catalytic activity for n-butane isomerization than Al-promoted catalysts (AS/MP-ZrO₂) [1]. H₂-temperature programmed reduction (TPR) analysis revealed a redox ability ranking of 3GS > 3S > 3AS/MP-ZrO₂, indicating that gallium uniquely enhances the surface redox properties of sulfated zirconia, whereas aluminum promotion only increases acid site concentration and strength [1]. DRIFT spectroscopy and Baeyer test quantification confirmed that gallium promotes oxidative dehydrogenation of butane to butene by sulfate groups, generating carbenium intermediates for skeletal isomerization, a redox-driven pathway not accessible with aluminum promotion [1].

Heterogeneous catalysis Sulfated zirconia n-Butane isomerization Redox vs. acidity

Biological Iron-Mimetic Activity: Ga₂(SO₄)₃ Disrupts Iron-Dependent Metabolism via Trojan Horse Mechanism Absent in Al₂(SO₄)₃ and In₂(SO₄)₃

Gallium(III) ions function as iron-mimetics in biological systems, exploiting the inability of prokaryotic and eukaryotic cells to distinguish Ga³⁺ from Fe³⁺ during uptake [1]. Unlike Fe³⁺, Ga³⁺ cannot undergo reduction to Ga²⁺ under physiological conditions, rendering iron-dependent redox enzymes non-functional once gallium is incorporated [1]. This Trojan Horse mechanism underlies the antibacterial activity of gallium compounds against antibiotic-resistant pathogens including Acinetobacter baumannii and Pseudomonas aeruginosa, as well as antineoplastic effects in cancer cells [2]. Comparative analysis establishes that this iron-mimetic property is unique to gallium among Group 13 sulfates: aluminum sulfate and indium sulfate lack this biological activity due to fundamental differences in ionic radii, coordination chemistry, and redox potentials that prevent effective substitution into iron-binding proteins [3].

Antibacterial Iron metabolism disruption Trojan Horse strategy Bioinorganic chemistry

Semiconductor Precursor Purity: Ga₂(SO₄)₃ Available at ≥99.99% Metals Basis for Electronic-Grade Ga₂O₃ and GaN Synthesis

Commercially available anhydrous gallium(III) sulfate is supplied at ≥99.99% purity (metals basis) with gallium content specification of 32.1–33.1%, enabling its use as a high-purity precursor for semiconductor-grade gallium oxide (Ga₂O₃) and gallium nitride (GaN) synthesis . Electrodeposition from aqueous gallium sulfate solutions containing Na₂S₂O₃ and H₂O₂ yields Ga₂O₃ thin films exhibiting n-type conductivity and photosensitivity as confirmed by photoelectrochemical measurement [1]. Auger electron spectroscopy (AES) characterization reveals oxygen-rich composition in as-deposited films, with sulfur incorporation dependent on deposition voltage and time [1]. This electrodeposition route using Ga₂(SO₄)₃ as the gallium source offers a facile, solution-based alternative to vapor-phase epitaxy methods for wide-bandgap semiconductor device fabrication.

High-purity precursor Semiconductor manufacturing Ga₂O₃ electrodeposition Wide-bandgap materials

Lewis Acidity: Ga³⁺ Species Exhibit Distinct Reactivity Profiles vs. In³⁺ in Cationic Polymerization Catalysis

Comparative evaluation of cationic dialkylgallium [GaR₂(THF)₂]⁺ and indium [InR₂(THF)ₙ]⁺ species using the Gutmann–Beckett method and fluorescent Lewis adduct probes demonstrates that gallium complexes exhibit measurably higher Lewis acidity than their indium analogues . This difference in Lewis acidity translates directly to catalytic performance: gallium compounds show superior activity for the cationic polymerization of epoxides and ε-caprolactone compared to indium-based catalysts . Computational global electrophilicity index (GEI) calculations further reveal that the observed reactivity difference arises not solely from intrinsic Lewis acidity but from the greater coordinative flexibility of indium species, which can accommodate additional THF donor molecules in solution equilibrium, effectively sequestering active sites .

Lewis acid catalysis Cationic polymerization Gallium vs. indium reactivity Organometallic chemistry

Optimal Procurement Scenarios for Digallium Trisulphate: Application-Anchored Selection Guide


Electrodeposition of n-Type Ga₂O₃ Thin Films for Wide-Bandgap Power Electronics and UV Photodetectors

Digallium trisulphate serves as an aqueous-soluble gallium source for the facile electrodeposition of gallium oxide (Ga₂O₃) thin films [1]. In the optimized electrodeposition protocol, aqueous Ga₂(SO₄)₃ solutions containing small amounts of Na₂S₂O₃ and H₂O₂ yield as-deposited films with oxygen-rich composition and n-type conductivity as verified by photoelectrochemical measurement [1]. The intermediate thermal stability of Ga₂(SO₄)₃ compared to In₂(SO₄)₃ facilitates controlled thermal post-processing of electrodeposited films without requiring the extreme temperatures needed for indium-based precursors [2]. This application leverages Ga₂(SO₄)₃'s unique combination of water solubility, ≥99.99% metals basis purity, and favorable thermal decomposition profile—characteristics not simultaneously available from Al₂(SO₄)₃ (which yields insulating Al₂O₃) or In₂(SO₄)₃ (which requires higher processing temperatures).

Heterogeneous Catalyst Development Requiring Redox-Active Promoters for Hydrocarbon Isomerization

For solid acid catalyst formulations where redox functionality is essential, Ga₂(SO₄)₃ provides a dual promotional effect that Al₂(SO₄)₃ cannot replicate: simultaneous enhancement of both surface acidity and redox properties [3]. The demonstrated redox ability ranking of Ga-promoted sulfated zirconia (3GS > 3S > 3AS/MP-ZrO₂) confirms that gallium imparts oxidative dehydrogenation capability that enables butene generation and subsequent carbenium formation for skeletal isomerization [3]. Procurement of Ga₂(SO₄)₃ over Al₂(SO₄)₃ is technically justified when the catalytic mechanism requires redox cycling or when higher n-butane isomerization activity is targeted.

Biomedical Research on Gallium-Based Antibacterial and Antineoplastic Iron-Mimetic Agents

Research programs investigating the Trojan Horse strategy for disrupting iron-dependent metabolism in antibiotic-resistant bacteria (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) or cancer cells require a water-soluble Ga³⁺ source [4][5]. Ga₂(SO₄)₃ fulfills this role by delivering Ga³⁺ ions that compete with Fe³⁺ for uptake pathways and subsequently incapacitate iron-dependent redox enzymes due to gallium's inability to undergo physiological reduction [4]. This biological activity is unique to gallium among Group 13 sulfates; aluminum sulfate and indium sulfate lack iron-mimetic properties and are therefore unsuitable substitutes [6]. Procurement of Ga₂(SO₄)₃ for biomedical applications is mandated by the mechanistic requirement for gallium's specific ionic radius and redox inertness.

Lewis Acid Organometallic Catalyst Synthesis Requiring Superior Polymerization Activity over Indium Analogues

In the synthesis of cationic organometallic catalysts for ring-opening polymerization of epoxides and ε-caprolactone, gallium-based precursors yield complexes with higher Lewis acidity than indium-based analogues as quantified by the Gutmann–Beckett method . This Lewis acidity advantage translates directly to superior catalytic activity in polymerization reactions . The observed reactivity difference stems from the restricted coordinative flexibility of gallium species in solution, which maintains active site availability versus indium's propensity to sequester active sites via additional donor coordination . For polymerization applications where catalyst productivity is the primary performance metric, Ga₂(SO₄)₃-derived catalysts offer quantifiable advantages over In₂(SO₄)₃-derived systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digallium trisulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.